4-(4-Propoxy-phenyl)-thiazol-2-ylamine
CAS No.: 15850-30-3
Cat. No.: VC21401524
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15850-30-3 |
---|---|
Molecular Formula | C12H14N2OS |
Molecular Weight | 234.32g/mol |
IUPAC Name | 4-(4-propoxyphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C12H14N2OS/c1-2-7-15-10-5-3-9(4-6-10)11-8-16-12(13)14-11/h3-6,8H,2,7H2,1H3,(H2,13,14) |
Standard InChI Key | CLPZNBPIUKEMTL-UHFFFAOYSA-N |
SMILES | CCCOC1=CC=C(C=C1)C2=CSC(=N2)N |
Canonical SMILES | CCCOC1=CC=C(C=C1)C2=CSC(=N2)N |
Introduction
Chemical Properties and Structure
4-(4-Propoxy-phenyl)-thiazol-2-ylamine has a molecular formula of C12H14N2OS and a molecular weight of 234.32 g/mol . The compound features a thiazole ring with a 4-propoxyphenyl substituent at position 4 and an amino group at position 2. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and biological interactions. The thiazole ring provides aromaticity and rigidity to the molecule, while the propoxy group adds flexibility and lipophilicity. The amino group at position 2 serves as a hydrogen bond donor, which is critical for potential interactions with biological targets .
The compound's IUPAC name is 4-(4-propoxyphenyl)-1,3-thiazol-2-amine, with several synonyms including 15850-30-3 (likely a CAS registry number), 4-(4-propoxyphenyl)thiazol-2-amine, and Oprea1_036937 . These alternative designations are important for cross-referencing the compound across different chemical databases and literature sources. The structural representation includes a planar thiazole ring connected to a phenyl ring, which bears a propoxy group at the para position. This three-dimensional arrangement contributes to the compound's ability to fit into specific binding pockets of proteins and enzymes.
The physicochemical properties of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine play a crucial role in determining its pharmaceutical potential. The compound has a calculated XLogP3-AA value of 3.1, indicating moderate lipophilicity that may facilitate membrane permeability while maintaining reasonable aqueous solubility . It possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, providing potential interaction points with biological targets. Additionally, the compound has 4 rotatable bonds, which confers conformational flexibility that can be important for adapting to binding site geometries . The topological polar surface area (TPSA) of 76.4 Ų suggests good cell membrane permeability while maintaining the ability to form crucial hydrogen bonding interactions.
Table 1: Physicochemical Properties of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine
Property | Value | Significance |
---|---|---|
Molecular Weight | 234.32 g/mol | Within Lipinski's rule of five (<500) |
XLogP3-AA | 3.1 | Moderate lipophilicity, favorable for absorption |
Hydrogen Bond Donor Count | 1 | Capable of donating hydrogen bonds |
Hydrogen Bond Acceptor Count | 4 | Capable of accepting hydrogen bonds |
Rotatable Bond Count | 4 | Moderate conformational flexibility |
Topological Polar Surface Area | 76.4 Ų | Favorable for membrane permeability |
Exact Mass | 234.08268425 Da | Useful for mass spectrometric identification |
Complexity | 207 | Moderate structural complexity |
These physicochemical properties collectively influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The balanced profile of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine suggests it may possess drug-like properties, warranting further investigation for potential therapeutic applications . The moderate lipophilicity, combined with hydrogen bonding capabilities, creates a compound that can potentially interact with biological targets while maintaining reasonable bioavailability.
Synthesis Methods
Alternative Synthetic Strategies
Alternative synthetic strategies might involve modifications of existing thiazole derivatives or construction of the thiazole ring through different cyclization methods. One such approach could utilize isothiocyanates as starting materials, which can react with appropriate amino compounds to form thiourea intermediates that subsequently cyclize to form the thiazole ring. Another potential method might involve the use of thioamides and α-haloketones as key intermediates in the thiazole ring formation. These alternative approaches could offer advantages in terms of reaction conditions, yield, or accessibility of starting materials depending on the specific requirements and constraints of the synthesis.
Modern synthetic methodologies, such as microwave-assisted synthesis or flow chemistry techniques, could potentially be applied to improve the efficiency, yield, and purity of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine synthesis. These approaches often allow for shorter reaction times, milder conditions, and more environmentally friendly processes. Additionally, solid-phase synthesis strategies might be considered for the preparation of libraries of related compounds for structure-activity relationship studies. The selection of the most appropriate synthetic method would depend on factors such as scale, available starting materials, and desired purity of the final product.
Comparative Analysis with Related Compounds
Structure-Activity Relationships
A comparative analysis of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine with related thiazole derivatives provides valuable insights into structure-activity relationships. The influence of the propoxy substituent at the para position of the phenyl ring can be assessed by comparing with compounds bearing different substituents at this position. For instance, 4-(4-chlorophenyl)thiazol-2-amines have shown significant DNase I and 5-LO inhibitory activities , suggesting that the nature of the para substituent plays a crucial role in determining biological activity. The propoxy group in 4-(4-Propoxy-phenyl)-thiazol-2-ylamine introduces lipophilicity and potential hydrogen bond acceptor capabilities, which would likely influence binding interactions differently compared to halogen substituents like chlorine.
Compound | Key Structural Features | Potential Advantages | Potential Limitations |
---|---|---|---|
4-(4-Propoxy-phenyl)-thiazol-2-ylamine | Propoxy at para position, Primary amine at position 2 | Balanced lipophilicity, H-bond donor capability | Moderate molecular weight |
4-(4-Chlorophenyl)thiazol-2-amines | Chlorine at para position, Primary amine at position 2 | Enhanced electrophilicity, smaller size | Lower lipophilicity, no H-bond acceptors on phenyl |
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | Multiple methoxy groups, Primary amine at position 2 | Multiple H-bond acceptors, electron-rich system | Higher molecular weight, potential metabolic instability |
Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine | Vinyl at para position, N-phenyl at position 2 | Reactive site for derivatization, additional aromatic interactions | Loss of H-bond donor at position 2, potential reactivity issues |
Pharmacophore Analysis
A pharmacophore analysis comparing 4-(4-Propoxy-phenyl)-thiazol-2-ylamine with biologically active related compounds reveals essential features for specific activities. The thiazole ring serves as a rigid scaffold that positions functional groups in specific three-dimensional arrangements critical for biological activity. The amine group at position 2 provides a hydrogen bond donor site that has been implicated in interactions with key residues in target proteins, as observed in molecular docking studies of related compounds . The preservation of this group across many bioactive thiazole derivatives underscores its importance in the pharmacophore model.
The phenyl ring at position 4 offers a planar, hydrophobic surface that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding pockets. The substituent at the para position of this phenyl ring, which is a propoxy group in 4-(4-Propoxy-phenyl)-thiazol-2-ylamine, extends into additional regions of the binding site and can establish specific interactions that influence selectivity and potency. Pharmacophore models derived from structure-activity studies of related compounds can guide the rational design of new derivatives with optimized properties and activities. These models typically incorporate features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, with specific geometric constraints dictating their spatial arrangement.
Current Research and Future Perspectives
Recent Advances in Thiazole-Based Drug Discovery
Recent research in thiazole-based drug discovery has expanded our understanding of the potential applications of compounds like 4-(4-Propoxy-phenyl)-thiazol-2-ylamine. Studies on related thiazole derivatives have revealed promising activities against various biological targets, including enzymes involved in cancer and inflammation . For instance, the evaluation of 4-phenyl thiazol-2-amine derivatives as potential anti-breast cancer agents has shown that these compounds can effectively bind to estrogen receptor-α protein targets, with some derivatives exhibiting better docking scores than the standard drug tamoxifen . These findings highlight the potential of thiazole scaffolds for developing selective modulators of estrogen receptors and other cancer-related targets.
Advances in computational methods have facilitated more accurate prediction of binding modes and biological activities of thiazole derivatives. Molecular docking, molecular dynamics simulations, and QSAR models have been employed to clarify the structural features relevant for specific activities, such as DNase I inhibition observed with certain 4-(4-chlorophenyl)thiazol-2-amines . These computational approaches provide valuable insights for the rational design of new derivatives with improved properties. Additionally, pharmacophore modeling and virtual screening have been used to identify structural requirements for activity and to discover novel chemical entities with similar pharmacological profiles.
Future Research Directions
Future research on 4-(4-Propoxy-phenyl)-thiazol-2-ylamine and related compounds could explore several promising directions. One avenue would be comprehensive biological evaluation against a diverse panel of targets to identify specific activities and mechanisms of action. This would include enzymatic assays, cell-based assays, and potentially in vivo studies to assess efficacy and safety profiles. Detailed structure-activity relationship studies involving systematic modifications of the propoxy group, the thiazole ring, and the amine functionality could lead to derivatives with enhanced activity, selectivity, or pharmaceutical properties.
Another promising direction would involve investigating the potential of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine as a starting point for the development of targeted cancer therapeutics. Given the reported anticancer activities of related thiazole derivatives, particularly against breast cancer cells , this compound could serve as a lead structure for designing agents that selectively target cancer-specific pathways or proteins. Advanced medicinal chemistry approaches, including fragment-based drug design and scaffold hopping, could be applied to optimize the structure for specific oncological applications.
Furthermore, exploring the potential applications of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine in other therapeutic areas, such as inflammatory diseases, microbial infections, or neurological disorders, could reveal additional opportunities for drug development. The versatility of the thiazole scaffold and the specific substitution pattern of this compound suggest it might possess activities against various biological targets relevant to different disease states. Collaborative, interdisciplinary research involving medicinal chemists, computational scientists, biologists, and clinicians would facilitate the comprehensive exploration of this compound's therapeutic potential.
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